N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and a 1,3-dicarbonyl compound.
Introduction of the thiophene ring: Using a coupling reaction with a thiophene derivative.
Attachment of the methoxyphenyl group: Through a substitution reaction with a methoxyphenyl acetic acid derivative.
Final acetamide formation: By reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysts: Use of efficient catalysts to improve reaction yields.
Solvents: Selection of environmentally benign solvents.
Purification: Implementation of effective purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Biological Probes: Utilized in studies to understand biological pathways and mechanisms.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- N-(2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
The uniqueness of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” lies in its combination of the pyrazole, thiophene, and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-5-2-4-14(10-16)11-18(22)19-12-17(15-6-9-24-13-15)21-8-3-7-20-21/h2-10,13,17H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWJIINBEXPSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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